Farnesol

Descripción general

Descripción

Farnesol is a natural 15-carbon organic compound which is an acyclic sesquiterpene alcohol . It is found in various essential oils and floral scents . It has a mildly sweet odor and is used in perfumery to emphasize the odors of sweet floral accords .

Synthesis Analysis

Farnesol is produced from isoprene compounds in both plants and animals . When geranyl pyrophosphate reacts with isopentenyl pyrophosphate, the result is the 15-carbon farnesyl pyrophosphate, which is an intermediate in the biosynthesis of sesquiterpenes such as farnesene . Oxidation can then provide sesquiterpenoids such as farnesol .

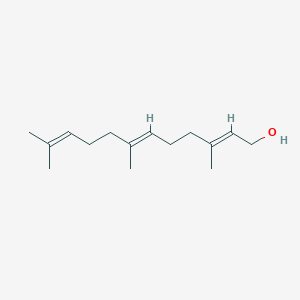

Molecular Structure Analysis

The chemical formula of Farnesol is C15H26O . It contains three isoprene units, making it a sesquiterpene . Farnesol exists in nature as a mixture of two isomers, E- and Z-farnesol, determined by the configuration of the double bonds .

Chemical Reactions Analysis

Farnesol is produced from isoprene compounds in both plants and animals. When geranyl pyrophosphate reacts with isopentenyl pyrophosphate, the result is the 15-carbon farnesyl pyrophosphate, which is an intermediate in the biosynthesis of sesquiterpenes such as farnesene . Oxidation can then provide sesquiterpenoids such as farnesol .

Physical And Chemical Properties Analysis

Farnesol is a colorless liquid at room temperature . It has a boiling point of approximately 132 °C at 12 mm Hg . Farnesol is soluble in alcohol and insoluble in water, signifying its nonpolar nature . The molecular weight of Farnesol is approximately 222.37 g/mol .

Aplicaciones Científicas De Investigación

Antifungal Applications

Farnesol has been identified as a quorum-sensing molecule with significant potential as an antifungal drug . It exhibits antifungal activity by targeting reactive oxygen species production, inducing apoptosis, and modulating virulence factors in fungi . This makes it a promising candidate for treating fungal infections, especially in the face of rising drug resistance.

Antibiofilm Properties

Research has shown that farnesol can effectively combat drug-resistant and persistent biofilms . It inhibits biofilm formation and disrupts established biofilms of both Gram-positive and Gram-negative bacteria . Its ability to kill persister cells that have developed antibiotic tolerance further underscores its potential in addressing clinical challenges related to biofilms.

Antimicrobial Agent

Farnesol serves as an antimicrobial agent against a variety of bacteria, including Staphylococcus epidermidis , and yeasts like Saccharomyces cerevisiae . Its broad-spectrum antimicrobial properties are valuable for developing treatments against phytopathogenic nematodes and other microbial pathogens.

Cancer Research

The compound has been reported to exhibit anti-cancer and anti-tumor properties . Farnesol’s involvement in physiological processes like apoptosis makes it a candidate for cancer treatment development, where it could potentially regulate tumor growth and proliferation .

Nanotechnology Integration

Farnesol’s integration with nanotechnology could lead to more effective antibiofilm therapies. Encapsulation in nanostructured systems may improve its solubility, reduce volatility, and increase bioavailability, opening new avenues for its application in medical treatments .

Drug Efflux Inhibition

In the context of drug resistance, farnesol has been found to play a role in inhibiting drug efflux mechanisms. This property is particularly important for enhancing the efficacy of existing drugs and reversing drug resistance in microbial pathogens .

Quorum Sensing Regulation

Farnesol is involved in the regulation of quorum sensing, which is a communication mechanism among microbial cells. It affects various physiological processes such as filamentation and biofilm development, which are crucial for understanding microbial behavior and developing new therapeutic strategies .

Enhancing Antifungal Drug Efficacy

Farnesol can enhance the fungicidal effectiveness of conventional antifungal drugs by suppressing resistance-associated genes. This synergistic effect can lead to new combination therapies that are more effective against fungal pathogens .

Mecanismo De Acción

Farnesol, a sesquiterpene alcohol, is a naturally occurring compound found in various sources, including the oils of seeds, aromatic plants, and citrus fruits . It has been recognized for its potential as an antifungal agent and has been the subject of extensive research due to its diverse biological activities.

Target of Action

Farnesol targets various aspects of fungal physiology to exert its antifungal activity. It has been found to induce the production of reactive oxygen species (ROS), trigger apoptosis, and modulate virulence factors . These targets play crucial roles in fungal growth and pathogenicity, making farnesol a promising candidate for antifungal drug development.

Mode of Action

Farnesol interacts with its targets in a multifaceted manner. It inhibits fungal growth and reproduction via multiple pathways, including inducing ROS and apoptosis, triggering mitochondrial dysfunction, and inhibiting protein synthesis . Furthermore, farnesol can suppress resistance-associated genes, such as those of biofilm and ergosterol, enhancing the fungicidal effectiveness of conventional antifungal drugs .

Biochemical Pathways

Farnesol is involved in the mevalonate biosynthetic pathway, which is crucial for the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod juvenile hormones, esters of farnesol . It has also been shown to be a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels in some mammalian cell types .

Pharmacokinetics

It’s known that farnesol’s high hydrophobicity and volatility can limit its use . Nanotechnology may offer a solution to improve the efficiency of this molecule in complex environments such as biofilms, potentially improving its solubility, reducing volatility, and increasing bioavailability .

Result of Action

Farnesol can prevent and treat fungal infections. It exerts significant antimicrobial effects on fungal planktonic and biofilm cells, enhances the antimicrobial efficacy of conventional antifungal drugs, and reverses and reduces fungal drug resistance . Moreover, farnesol has been observed to significantly reduce lesion sizes and footpad thickness in mice, indicating its ability to control infection spread .

Action Environment

The action of farnesol can be influenced by environmental factors. For instance, farnesol synthesis is turned off during anaerobic growth and in opaque cells . Furthermore, the effectiveness of farnesol can be enhanced when combined with conventional drugs, suggesting that the therapeutic environment can influence its efficacy .

Direcciones Futuras

Farnesol is a quorum-sensing molecule with potential as an antifungal drug . Given the growing concern about fungal drug resistance, exploring new solutions is crucial . Therefore, summarizing the antifungal activity of Farnesol is expected to be the basis for further Farnesol research and application .

Propiedades

IUPAC Name |

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDAMVZIKSXKFV-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCO)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040789 | |

| Record name | trans,trans-Farnesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Farnesol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889 | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000394 [mmHg] | |

| Record name | Farnesol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ..., ... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs., Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ... | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

trans,trans-Farnesol | |

Color/Form |

Colorless liquid, Slightly yellow liquid | |

CAS RN |

4602-84-0, 106-28-5 | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Farnesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Farnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans-Farnesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Farnesol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESOL, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23PI60R17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

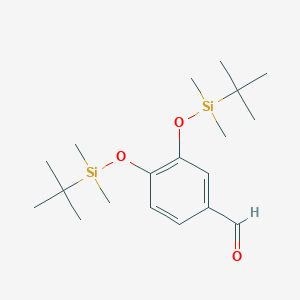

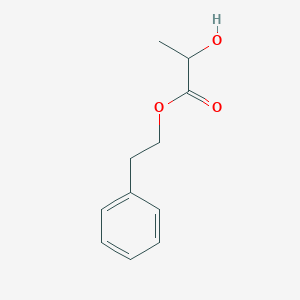

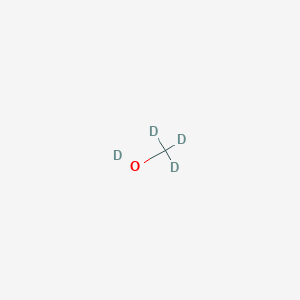

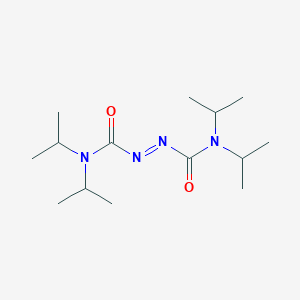

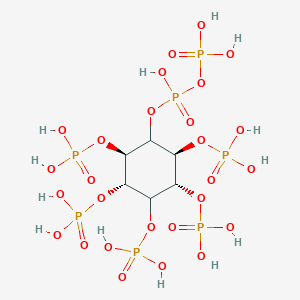

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does farnesol exert its antifungal activity?

A: Farnesol exhibits antifungal activity through multiple mechanisms. [] It interferes with ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to altered membrane permeability and integrity. [] Farnesol also induces oxidative stress by depleting intracellular glutathione levels. This depletion is further exacerbated by the upregulation of efflux pumps like Cdr1p, which expel glutathione conjugates from the cell. [] Farnesol can trigger apoptosis in fungal cells through a classical apoptotic process, ultimately leading to cell death. [] Additionally, farnesol affects fungal morphogenesis by inhibiting the yeast-to-hyphae transition, a process often associated with virulence in pathogenic fungi like Candida albicans. []

Q2: How does farnesol affect calcium signaling in cells?

A: Farnesol has been shown to block L-type Ca2+ channels in vascular smooth muscle cells. This inhibition appears to be voltage-independent and occurs by targeting the α1C subunit of the channel. [] The blockage of these channels could contribute to the blood pressure-lowering effects observed with farnesol. []

Q3: Can farnesol influence cytokine expression during infection?

A: Yes, studies using a mouse model of candidiasis demonstrate that exogenous farnesol can disrupt the normal progression of cytokine expression during infection. [] Pretreatment with farnesol was shown to reduce the elevation of key Th1 cytokines like IFN-γ and IL-12, crucial for mounting an effective immune response against Candida albicans. [] Additionally, farnesol pretreatment led to an increase in the Th2 cytokine IL-5, which may further skew the immune response away from a protective Th1 response. []

Q4: Does farnesol interact with any transcription factors?

A4: Farnesol has been implicated in the regulation of several transcription factors:

- Tup1: Farnesol's inhibition of filamentous growth in Candida albicans is partly mediated by the transcriptional repressor Tup1. [] Farnesol treatment increases Tup1 expression, leading to the repression of hypha-specific genes like HWP1 and RBT1. []

- NF-κB: In human lung adenocarcinoma cells, farnesol induces the expression of immune response and inflammatory genes, including IL-6, CXCL3, IL-1α, and COX-2. This induction occurs through the activation of the NF-κB signaling pathway, involving p65/RelA phosphorylation and translocation to the nucleus. []

Q5: What is the molecular formula and weight of farnesol?

A5: Farnesol has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

Q6: Are there different isomers of farnesol?

A: Yes, farnesol exists as four possible isomers due to its three points of unsaturation. The most common and biologically active isomer is trans,trans-farnesol. [, ]

Q7: How do structural modifications of farnesol affect its activity?

A: Derivatization of farnesol can significantly impact its activity. For example, conjugating farnesol with succinic anhydride or maleic anhydride (creating suc-farnesol and mal-farnesol, respectively) enhances its ability to inhibit all-trans-retinoic acid (atRA) metabolism. [] This suggests that the presence of carboxylic end groups and increased hydrophobicity contribute to the inhibitory activity. []

Q8: What are some strategies to improve farnesol's stability and bioavailability?

A8: Farnesol's hydrophobic nature limits its bioavailability. To overcome this, researchers have explored various encapsulation strategies, including:

- Nanoliposomes: Encapsulating farnesol in nanoliposomes, specifically small unilamellar vesicles (SUVs), has been shown to significantly improve its delivery to muscle cells. This targeted delivery enhances farnesol's ability to inhibit inflammatory gene expression induced by free fatty acids. []

- Hyaluronic acid (HA) nanoparticles: Combining farnesol with HA nanoparticles not only improves its stability but also allows for slow drug release, leading to enhanced anti-inflammatory and osteoarthritis-preventive effects in a rabbit model. []

Q9: How is farnesol metabolized in humans?

A: Farnesol is metabolized to farnesyl glucuronide in the liver, kidney, and intestine. [] The specific enzymes responsible for this glucuronidation are UGT1A1 (primarily in the liver) and UGT2B7 (primarily in the intestine). [] Farnesol can also be hydroxylated to hydroxyfarnesol in the liver, which is further metabolized to hydroxyfarnesyl glucuronide. []

Q10: What are some in vitro and in vivo models used to study farnesol's effects?

A10: A variety of models have been employed to investigate the biological activities of farnesol:

- Microbial growth assays: These assays assess farnesol's antifungal and antibacterial activity by measuring the growth inhibition of various microorganisms, including Candida species, Paracoccidioides brasiliensis, and Staphylococcus aureus. [, , ]

- Biofilm formation assays: These assays evaluate the impact of farnesol on the formation and viability of microbial biofilms, often using crystal violet staining or metabolic activity assays. [, , ]

- Cell culture models: Researchers utilize various cell lines, such as human lung adenocarcinoma cells (H460), human osteosarcoma cells (Saos-2), human colorectal carcinoma cells (HCT-116), and primary human skeletal myoblasts, to study farnesol's effects on cell viability, gene expression, and signaling pathways. [, , , ]

- Mouse models of candidiasis: These models are used to evaluate farnesol's impact on fungal burden, cytokine expression, and disease progression in systemic and mucosal candidiasis. [, ]

- Rabbit models of osteoarthritis: These models help assess the preventive and reparative effects of farnesol against osteoarthritis, analyzing cartilage degradation, inflammatory markers, and extracellular matrix synthesis. []

Q11: What is known about farnesol's toxicity?

A11: While farnesol exhibits various biological activities, its safety profile needs to be carefully evaluated.

- Cytotoxicity: High concentrations of farnesol (e.g., 3 mM or higher) have been shown to inhibit the spreading of pre-osteoblastic cells (MC3T3-E1) in vitro. []

- Allergic contact dermatitis: Farnesol is considered a potential contact allergen, and there are reports of individuals experiencing allergic reactions to it. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)

![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)

![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)

![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)